molecular formula C11H16ClNO2 B1586581 (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride CAS No. 270062-89-0

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

Cat. No. B1586581
M. Wt: 229.7 g/mol
InChI Key: WQUTWBVBKSYCPR-PPHPATTJSA-N
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Description

The compound is a derivative of 2-methylbutanoic acid, also known as 2-methylbutyric acid . It is a branched-chain alkyl carboxylic acid and exists in two enantiomeric forms, ®- and (S)-2-methylbutanoic acid .


Synthesis Analysis

While specific synthesis methods for “(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride” are not available, similar compounds such as 2-methylbutanoic acid can be prepared via a Grignard reaction using 2-chlorobutane and carbon dioxide .


Chemical Reactions Analysis

Esters, which are carboxylic acid derivatives, undergo important reactions such as hydrolysis. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of related derivatives of "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride" is in the synthesis of compounds with antimicrobial properties. For example, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties exhibited good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering

Another application is in the field of crystal engineering, where derivatives of "(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride" such as baclofen have been used to form multicomponent crystals with various acids. These studies help understand conformation and protonation properties, which are essential for developing materials with desired physical and chemical properties (Báthori & Kilinkissa, 2015).

Molecular Docking and Biological Activities

Molecular docking studies of derivatives have shown significant potential in inhibiting biological targets such as Placenta growth factor (PIGF-1), indicating their importance in pharmacological research. Theoretical studies suggest that these derivatives can have good biological activities, making them candidates for further investigation in drug development (Vanasundari et al., 2018).

Renewable Building Blocks for Material Science

Additionally, derivatives have been explored as renewable building blocks in material science for enhancing the reactivity of molecules towards the formation of polybenzoxazine, a class of thermosetting polymers. This approach offers a sustainable alternative to traditional phenol-based polymers, showing the compound's versatility beyond biomedical applications (Trejo-Machin et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 2-methylbutanoic acid, indicates that it is flammable and may cause skin irritation and serious eye damage .

properties

IUPAC Name

(3S)-3-amino-4-(2-methylphenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUTWBVBKSYCPR-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375839
Record name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

CAS RN

270062-89-0
Record name (3S)-3-Amino-4-(2-methylphenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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